molecular formula C24H22BrNO4 B11142900 1-(4-Bromophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Bromophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11142900
M. Wt: 468.3 g/mol
InChI Key: CEICHMLHIFFVMS-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group, dimethyl substitutions, and an oxolan-2-ylmethyl group contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-BROMOPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the oxolan-2-ylmethyl group: This can be done through an alkylation reaction using oxolan-2-ylmethyl halides under basic conditions.

    Dimethyl substitution:

Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-(4-BROMOPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydro derivatives.

    Cyclization: The compound may undergo further cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-BROMOPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer, microbial infections, and inflammatory diseases.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: Its unique chemical properties may be explored for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the chromeno[2,3-c]pyrrole core can interact with nucleic acids or proteins. The oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar compounds to 1-(4-BROMOPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno[2,3-c]pyrrole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

  • 1-(4-Chlorophenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 1-(4-Fluorophenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 1-(4-Methylphenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

These comparisons highlight the uniqueness of 1-(4-BROMOPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C24H22BrNO4

Molecular Weight

468.3 g/mol

IUPAC Name

1-(4-bromophenyl)-6,7-dimethyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H22BrNO4/c1-13-10-18-19(11-14(13)2)30-23-20(22(18)27)21(15-5-7-16(25)8-6-15)26(24(23)28)12-17-4-3-9-29-17/h5-8,10-11,17,21H,3-4,9,12H2,1-2H3

InChI Key

CEICHMLHIFFVMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)Br

Origin of Product

United States

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